molecular formula C6H8O4 B3422593 Butenedioic acid CAS No. 26099-09-2

Butenedioic acid

Cat. No. B3422593
CAS RN: 26099-09-2
M. Wt: 144.12 g/mol
InChI Key: CGBYBGVMDAPUIH-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butenedioic acid, also known as 2-Butenedioic acid, is a natural product found in Phomopsis velata, Inula grandis, and other organisms . It has the molecular formula C4H4O4 . There are two isomers of Butenedioic acid, which can be regarded as derivatives of ethene in which a hydrogen atom on each carbon has been replaced by a –COOH group . The compounds show cis-trans isomerism .


Molecular Structure Analysis

The molecular weight of Butenedioic acid is 116.07 g/mol . The IUPAC name is but-2-enedioic acid . The InChI is InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8) . The Canonical SMILES is C(=CC(=O)O)C(=O)O .


Physical And Chemical Properties Analysis

Butenedioic acid has a density of 1.5±0.1 g/cm³ . The boiling point is 355.5±25.0 °C at 760 mmHg . The molar refractivity is 23.8±0.3 cm³ . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors . The polar surface area is 75 Ų .

Scientific Research Applications

Nanotheranostics and Imaging

Butenedioic acid, specifically its isomers maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid), have been utilized in the development of pH-responsive carbon quantum dot-doxorubicin (DOX) conjugates. These conjugates can self-assemble into hybrid micelles, serving as tumor-specific carrier-free nanotheranostics. This application is significant for tumor therapy and turn-on fluorescence imaging, with the trans conjugate showing higher drug content and stronger inhibition of tumor cells (Li, Yang, & Liu, 2023).

Butyric Acid in Animal Nutrition and Health

Butyric acid, a derivative of butenedioic acid, has been extensively studied for its beneficial effects in animal nutrition and health. Research has shown that sodium butyrate, a salt of butyric acid, can improve intestinal health and alter gut microbiota composition in broilers, especially during intestinal inflammation. It has also been noted for its anti-inflammatory effects and its ability to modulate microbial community structures (Zou et al., 2019).

Additionally, butyric and citric acids, including their salts, have been recognized as promising antibiotic alternatives in poultry nutrition. Their roles in reducing pathogenic bacteria and maintaining gastrointestinal tract health are highlighted, contributing to better growth performance and welfare of livestock (Melaku et al., 2021).

Bioproduction of Butyric Acid

The microbial fermentation process for butyric acid production has gained attention due to its environmental friendliness compared to chemical synthesis. Advanced strategies have been developed to enhance butyric acid production, including bioprocess techniques and metabolic engineering methods, offering a sustainable alternative for its production (Luo et al., 2018).

Medical Imaging Applications

Butenedioic acid derivatives, like 4-(p-iodophenyl)butyric acid, have been synthesized for use in single-photon emission computed tomography imaging. These derivatives demonstrate potential as versatile theranostic agents with improved pharmacokinetic properties, mainly due to their effective binding to albumin and good stability (Wen et al., 2019).

properties

IUPAC Name

but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYOOQTPOCHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048157
Record name 2-​Butenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Hazy amber liquid with a mild odor; [Emerald Performance Materials MSDS]
Record name 2-Butenedioic acid (2Z)-, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenedioic acid (Z)-, homopolymer
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19550
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

10.0 [mmHg]
Record name 2-Butenedioic acid (Z)-, homopolymer
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19550
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Butenedioic acid

CAS RN

26099-09-2, 6915-18-0
Record name 2-Butenedioic acid (2Z)-, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-​Butenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butenedioic acid (2Z)-, homopolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butenedioic acid
Reactant of Route 2
Butenedioic acid
Reactant of Route 3
Butenedioic acid
Reactant of Route 4
Butenedioic acid
Reactant of Route 5
Reactant of Route 5
Butenedioic acid
Reactant of Route 6
Butenedioic acid

Citations

For This Compound
1,960
Citations
H Uslu, A Gemici, A Gök… - Journal of Chemical & …, 2014 - ACS Publications
In this work, the equilibrium distribution of (E)-butenedioic acid (fumaric acid) between water and tridodecylamine (TDDA) or tributylamine (TBA) was carried out at 298 K. The organic …
Number of citations: 32 pubs.acs.org
D Du, Y Jiang, Q Xu, XY Tang, M Shi - ChemCatChem, 2015 - Wiley Online Library
The highly efficient organocatalytic enantioselective [3+2] cyclization of 3‐isothiocyanato oxindoles with trifluoromethylated 2‐butenedioic acid diesters for the synthesis of …
D Tomar, A Lodagekar, A Gunnam, S Allu… - …, 2022 - pubs.rsc.org
… The objective of the current study was to explore the effect of isomerism within butenedioic acid while simultaneously aiming to improve the physicochemical properties of lumefantrine …
Number of citations: 3 pubs.rsc.org
AI Chamorro Orué, R Boese, C Schauerte… - Crystal Growth & …, 2019 - ACS Publications
… In this study, an approach to control proton transfer reactions of an E-butenedioic acid/phthalazine cocrystal–salt (hybrid) system is presented, which allows the selective formation of its …
Number of citations: 10 pubs.acs.org
B Yu, Y Liu, M Cao, M Zhu, R Chen, H Li - Journal of Luminescence, 2021 - Elsevier
Multi-color carbon dots (CDs) were obtained from cis-butenedioic acid (C-BA) and urea by a simple one-step solvothermal route. This is the first report about using C-BA as the raw …
Number of citations: 6 www.sciencedirect.com
MJ Mirbach, MF Mirbach, A Saus - Journal of Photochemistry, 1982 - Elsevier
… The oxygen perturbation spectra of butenedioic acid derivatives were measured and the … (eg cis-butenedioic acid methyl ester), methyl fumarate (truns-butenedioic acid methyl ester) …
Number of citations: 12 www.sciencedirect.com
SR Mousavi, MT Maghsoodlou, A Roygar… - Research on Chemical …, 2018 - Springer
… highly substituted 1,2,5,6-tetrahydropyridine-3-carboxylate derivatives in the presence of two green, easily assessable, inexpensive and highly efficient streoisomers of butenedioic acid …
Number of citations: 2 link.springer.com
S Suárez-Luque, I Mato, JF Huidobro, J Simal-Lozano… - Food chemistry, 2003 - Elsevier
… is the cis-(Z)-2-butenedioic acid and fumaric acid is the trans-(E)-2-butenedioic acid (Fig. 1). … Differences between cis-2-butenedioic acid (maleic acid) and trans-2-butenedioic acid (…
Number of citations: 9 www.sciencedirect.com
J Svoboda, O Paleta, V Dědek - Collection of Czechoslovak …, 1981 - cccc.uochb.cas.cz
… Oxidation12 of perfluorophenols with peracids gives difluoro-2-butenedioic acid in one step, … to obtain derivatives of difluoro-2-butenedioic acid. From earlier results it follows that the …
Number of citations: 4 cccc.uochb.cas.cz
LP Hou, YB Su, Y Yang, YP Gao - Journal of Applied Polymer …, 2012 - Wiley Online Library
In this study, the luminescent macromolecular lanthanide complexes with the copolymers of styrene (St) and 2‐butenedioic acid (z)‐mono‐ethyl ester (BAME) have been synthesized, …
Number of citations: 7 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.